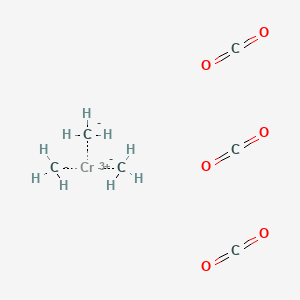
STING agonist-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
STING agonist-7 is a compound that activates the stimulator of interferon genes (STING) pathway, which plays a crucial role in the innate immune response. The STING pathway is involved in the detection of cytosolic DNA and the subsequent production of type I interferons and other cytokines, which are essential for antiviral and antitumor immunity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-7 typically involves the preparation of cyclic dinucleotides (CDNs) or non-nucleotide small molecules. One common method is the enzymatic synthesis using cyclic GMP-AMP synthase (cGAS) and bacterial dinucleotide synthases. Alternatively, Suzuki-Miyaura cross-coupling reactions can be employed to prepare 7-substituted 7-deazapurine CDNs .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as flow chemistry and continuous processing can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
STING agonist-7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions are typically modified versions of the original compound, with changes in functional groups or the addition of new substituents. These modifications can enhance the biological activity and stability of the compound .
Scientific Research Applications
STING agonist-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune signaling.
Biology: Employed in research on innate immunity and the detection of cytosolic DNA.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy and antiviral treatments.
Industry: Utilized in the development of novel immunotherapeutic drugs and vaccine adjuvants .
Mechanism of Action
STING agonist-7 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus, where it activates downstream signaling pathways. This leads to the production of type I interferons and other cytokines, which play a crucial role in the immune response .
Comparison with Similar Compounds
Similar Compounds
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
ADU-S100: A cyclic dinucleotide STING agonist used in cancer immunotherapy.
MK-1454: Another cyclic dinucleotide STING agonist with promising preclinical results.
Uniqueness of STING Agonist-7
This compound is unique due to its specific binding affinity and activation of the STING pathway, leading to robust immune responses. Its ability to enhance the presentation of cancer antigens and improve the efficacy of T cell-based immunotherapies sets it apart from other similar compounds .
Properties
Molecular Formula |
C17H12N4O4 |
|---|---|
Molecular Weight |
336.30 g/mol |
IUPAC Name |
2-[(pyrazolo[1,5-a]pyrimidine-3-carbonylamino)methyl]-1-benzofuran-7-carboxylic acid |
InChI |
InChI=1S/C17H12N4O4/c22-16(13-9-20-21-6-2-5-18-15(13)21)19-8-11-7-10-3-1-4-12(17(23)24)14(10)25-11/h1-7,9H,8H2,(H,19,22)(H,23,24) |
InChI Key |
BICDHWPHEXMVAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C(=O)O)OC(=C2)CNC(=O)C3=C4N=CC=CN4N=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


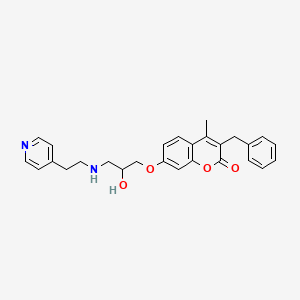
![9-[(1R,2R,4S)-3-azido-2-hydroxy-4-(hydroxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B12409776.png)

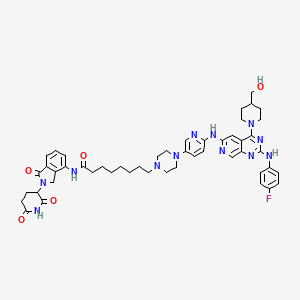
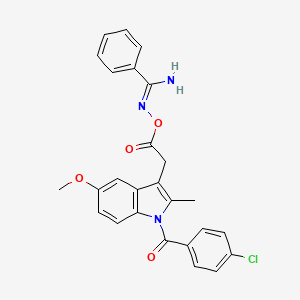
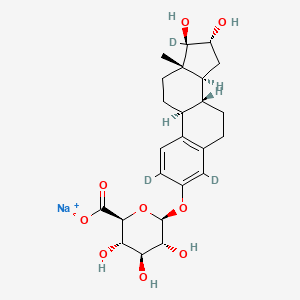
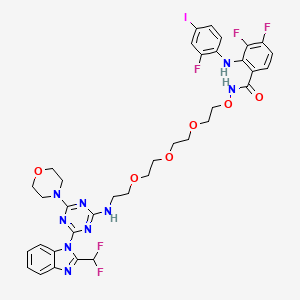
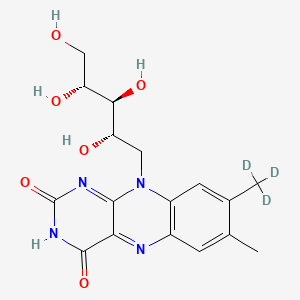
![(1R,10R)-10-(hydroxymethyl)-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-5-one](/img/structure/B12409816.png)




